5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-3-nitropyrazole with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole derivatives with different oxidation states.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Cyclization: Catalysts such as palladium or copper salts are often employed in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and iodine substitutions. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromopyrazole
- 3(5)-Aminopyrazoles
Uniqueness
5-Bromo-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical entities .
Properties
Molecular Formula |
C4H2BrIN2O2 |
---|---|
Molecular Weight |
316.88 g/mol |
IUPAC Name |
5-bromo-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2BrIN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
JXZZIUSCSRGYED-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)I |
Origin of Product |
United States |
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